molecular formula C25H25ClN2O2 B4890508 4-tert-butyl-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide

4-tert-butyl-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide

Cat. No. B4890508
M. Wt: 420.9 g/mol
InChI Key: JSEXJOJVYOMZTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide, also known as TAK-659, is a promising small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown great potential in preclinical studies, and is currently undergoing clinical trials for the treatment of lymphoma and other types of cancer.

Mechanism of Action

4-tert-butyl-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key mediator of B-cell receptor (BCR) signaling. By inhibiting BTK, 4-tert-butyl-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide blocks the activation of downstream signaling pathways that are involved in cell survival, proliferation, and migration. This leads to the induction of apoptosis (programmed cell death) in cancer cells, and the inhibition of tumor growth.
Biochemical and Physiological Effects:
4-tert-butyl-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide has been shown to have a number of biochemical and physiological effects in cancer cells. It induces apoptosis by activating caspase-3 and caspase-7, which are enzymes that play a key role in cell death. It also inhibits the activation of NF-κB, a transcription factor that is involved in the regulation of genes that promote cell survival and proliferation. In addition, 4-tert-butyl-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide inhibits the migration of cancer cells by downregulating the expression of genes that are involved in cell motility.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-tert-butyl-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. It is also effective at low concentrations, which minimizes the risk of toxicity. However, one limitation of 4-tert-butyl-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide is its poor solubility in water, which can make it difficult to administer in vivo. In addition, its efficacy may be limited by the development of resistance in cancer cells.

Future Directions

There are several potential future directions for research on 4-tert-butyl-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide. One area of focus is the development of more effective formulations that improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict response to 4-tert-butyl-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide, which could help to optimize patient selection and treatment strategies. Finally, there is ongoing research into the use of 4-tert-butyl-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide in combination with other drugs, such as immune checkpoint inhibitors, to enhance its anti-tumor activity.

Synthesis Methods

The synthesis of 4-tert-butyl-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide involves several steps, including the reaction of 4-chlorobenzoyl chloride with 3-aminophenylboronic acid, followed by the reaction of the resulting product with N-(4-tert-butylphenyl)acetamide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

4-tert-butyl-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide has been extensively studied for its potential use as an anti-cancer agent. It has been shown to be effective against various types of cancer cells, including B-cell lymphomas, acute myeloid leukemia, and multiple myeloma. In preclinical studies, 4-tert-butyl-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other drugs.

properties

IUPAC Name

4-tert-butyl-N-[3-[[2-(4-chlorophenyl)acetyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O2/c1-25(2,3)19-11-9-18(10-12-19)24(30)28-22-6-4-5-21(16-22)27-23(29)15-17-7-13-20(26)14-8-17/h4-14,16H,15H2,1-3H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEXJOJVYOMZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide

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